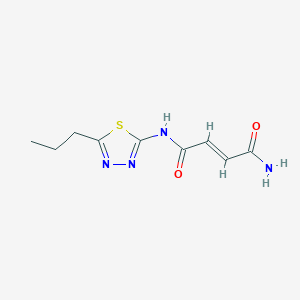
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(2-hydroxyethyl)-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(2-hydroxyethyl)-5-phenyl- is a chemical compound with the molecular formula C9H15N3O6. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(2-hydroxyethyl)-5-phenyl- typically involves the reaction of cyanuric acid with ethylene oxide and phenyl derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, often at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to maintain product quality and yield. Safety measures are also implemented to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(2-hydroxyethyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as halides, amines, and alcohols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(2-hydroxyethyl)-5-phenyl- has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(2-hydroxyethyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione: Known for its use as a crosslinking agent in polymer synthesis.
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-: Utilized in various industrial applications.
Uniqueness
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(2-hydroxyethyl)-5-phenyl- stands out due to its unique combination of functional groups, which confer specific reactivity and properties
Eigenschaften
CAS-Nummer |
98793-61-4 |
|---|---|
Molekularformel |
C12H12N2O4 |
Molekulargewicht |
248.23 g/mol |
IUPAC-Name |
5-(2-hydroxyethyl)-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H12N2O4/c15-7-6-12(8-4-2-1-3-5-8)9(16)13-11(18)14-10(12)17/h1-5,15H,6-7H2,(H2,13,14,16,17,18) |
InChI-Schlüssel |
MBKHGECZFQWLRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)NC2=O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


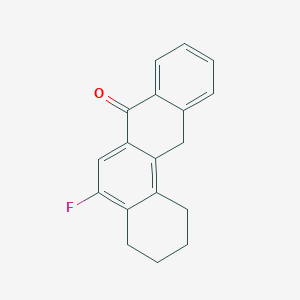
![N-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)ethyl]piperidine-1-carbothioamide](/img/structure/B14337688.png)
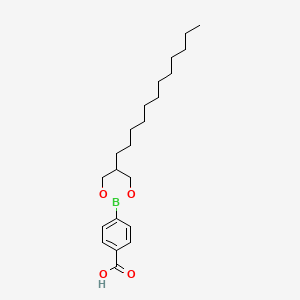
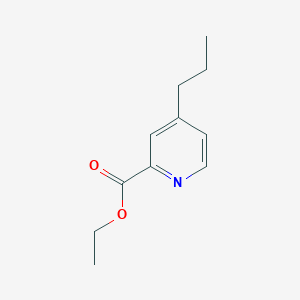

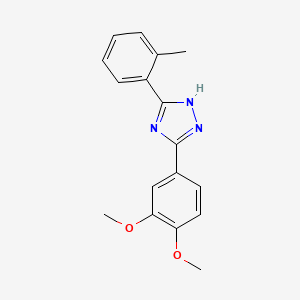
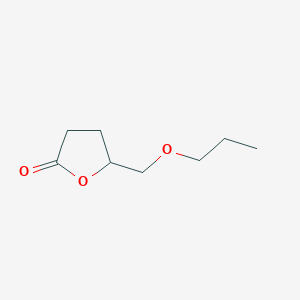
![N-[3-Acetamido-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-ylidene]acetamide](/img/structure/B14337720.png)
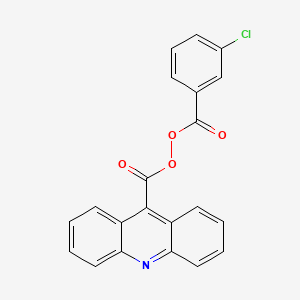
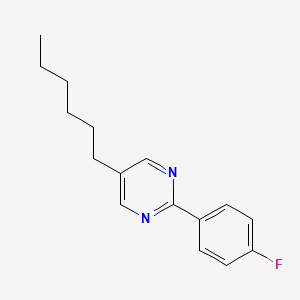
![Methyl 1-[2-methyl-3-(methylsulfanyl)propanoyl]-2-pyrrolidinecarboxylate](/img/structure/B14337746.png)
![2-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14337754.png)

